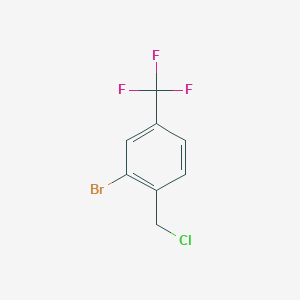

2-溴-1-(氯甲基)-4-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, also known as 2-BCTMB, is a halogenated aromatic compound that has been studied extensively in the scientific community due to its unique properties. It is a colorless liquid that is insoluble in water and has a low vapor pressure. It is a useful reagent in organic synthesis and has wide applications in the fields of medicinal chemistry, materials science, and biochemistry.

科学研究应用

Pharmaceuticals Development

The trifluoromethyl group in compounds like 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene plays a crucial role in the development of new pharmaceuticals . The introduction of this group into molecules can significantly alter their metabolic stability, increasing the potential for creating more effective and longer-lasting drugs. This compound can be used to synthesize building blocks for drugs that require increased lipophilicity and bioavailability.

Agrochemical Synthesis

In the agrochemical industry, the trifluoromethyl group is valued for its ability to enhance the biological activity of compounds . 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene can serve as an intermediate in the synthesis of pesticides and herbicides, providing compounds that are more resistant to degradation from environmental factors, thus ensuring prolonged efficacy.

Material Science

Materials science benefits from the incorporation of trifluoromethyl groups to modify surface properties such as hydrophobicity . The compound can be used to introduce trifluoromethyl groups into polymers, resulting in materials with unique properties like increased resistance to solvents and oils, which is advantageous for coatings and specialty adhesives.

Catalysis

The compound is also relevant in catalysis, particularly in radical trifluoromethylation reactions . It can act as a source of trifluoromethyl radicals, which are essential intermediates in the catalytic cycles of various organic transformations. This is particularly important in the development of new catalytic methods that are more efficient and environmentally friendly.

Redox Chemistry

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene is involved in redox chemistry, where its redox potentials are critical for mechanistic studies . Understanding the redox behavior of such compounds is essential for designing new chemical reactions and for the development of electrochemical sensors and devices.

Organic Synthesis

Lastly, this compound is a versatile reagent in organic synthesis . It can be used to introduce both bromo and trifluoromethyl functionalities into organic molecules, which is a valuable transformation in the synthesis of complex molecules, such as natural products or potential drug candidates.

作用机制

Target of Action

Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .

属性

IUPAC Name |

2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTAVZITFBFVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380879 |

Source

|

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

CAS RN |

480438-96-8 |

Source

|

| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)

![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)